Cyclohexylamine hydrochloride
Overview
Description
Cyclohexylamine Hydrochloride (CHH) is an organic compound with a molecular formula of C6H11NH2·HCl. It is a colorless, volatile liquid that is miscible with water and alcohols. CHH is used as a reagent in organic synthesis, as a catalyst for chemical reactions, and in the production of pharmaceuticals. It has been studied for its potential applications in scientific research, and its biochemical and physiological effects.
Scientific Research Applications
Metabolism Studies
Cyclohexylamine hydrochloride's metabolism in different species, including humans, has been extensively studied. Renwick and Williams (1972) discovered that in rats, guinea pigs, and humans, it is largely excreted unchanged, with only a small fraction being metabolized within 24 hours. They identified various metabolites, such as cyclohexanol and aminocyclohexanol, showing species-specific metabolic pathways (Renwick & Williams, 1972).
Molecular Studies
Dawber and Massey-Shaw (1989) conducted a nuclear magnetic resonance and molecular-modelling study on cyclohexylamine and its derivatives. They provided detailed assignments for observed resonances and discussed the relationship between empirical chemical shifts and semiempirical charge calculations (Dawber & Massey-Shaw, 1989).
Environmental Impact
Groenewold et al. (1996) studied cyclohexylamine's interaction with soil surfaces, noting its rapid adsorption to aluminosilicate samples. Their findings indicate that cyclohexylamine strongly adheres to such surfaces, making it a potential environmental contaminant in areas where it's used as a corrosion inhibitor (Groenewold et al., 1996).
Extraction and Preconcentration Studies
Sorouraddin et al. (2017) developed a sample preparation method for extracting and concentrating heavy metal cations using cyclohexylamine-based liquid-liquid microextraction. This innovative method uses cyclohexylamine as both a complexing agent and extraction solvent, demonstrating its utility in analytical chemistry (Sorouraddin et al., 2017).
Chemical Synthesis
Tomkins et al. (2018) demonstrated the transformation of phenols with ammonia to primary cyclohexylamines using a rhodium catalyst. This process is significant in the chemical industry for producing cyclohexylamines from sustainable feedstocks like phenols (Tomkins et al., 2018).
Cyclohexylamine Oxidase Characterization
Zhou et al. (2018) characterized a cyclohexylamine oxidase from Acinetobacter sp. YT-02, which degrades cyclohexylamine. This study provides insights into the enzymatic breakdown of cyclohexylamine, highlighting its potential for bioremediation and pollution control (Zhou et al., 2018).
properties
IUPAC Name |
cyclohexanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.ClH/c7-6-4-2-1-3-5-6;/h6H,1-5,7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJUGSKJHHWASAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexylamine hydrochloride | |
CAS RN |
4998-76-9 | |
Record name | Cyclohexylamine, hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4998-76-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexanamine, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyclohexylammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.329 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CYCLOHEXYLAMINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TN6VYF8THC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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